molecular formula C10H10ClNO2 B1297735 N-(3-Acetylphenyl)-2-chloroacetamide CAS No. 42865-69-0

N-(3-Acetylphenyl)-2-chloroacetamide

Cat. No.: B1297735
CAS No.: 42865-69-0
M. Wt: 211.64 g/mol
InChI Key: HLFQTKCUEGIERF-UHFFFAOYSA-N
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Description

N-(3-Acetylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Acetylphenyl)-2-chloroacetamide typically involves the reaction of 3-acetylphenylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Acetylphenylamine+Chloroacetyl chlorideThis compound+HCl\text{3-Acetylphenylamine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Acetylphenylamine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the reactants and maintaining controlled reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-Acetylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

N-(3-Acetylphenyl)-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

    N-(4-Acetylphenyl)-2-chloroacetamide: Similar structure but with the acetyl group at the para position.

    N-(3-Acetylphenyl)-4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a chloroacetamide group.

Uniqueness: N-(3-Acetylphenyl)-2-chloroacetamide is unique due to the specific positioning of the acetyl and chloroacetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFQTKCUEGIERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345796
Record name N-(3-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42865-69-0
Record name N-(3-Acetylphenyl)-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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